Product packaging for Dibutyl (4-vinylphenyl)boronate(Cat. No.:CAS No. 109339-49-3)

Dibutyl (4-vinylphenyl)boronate

Cat. No.: B598633
CAS No.: 109339-49-3
M. Wt: 260.184
InChI Key: FMCWKSPNBZWDIL-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern chemical research. Their unique electronic structure and reactivity have propelled them to the forefront of various chemical disciplines. scispace.comnumberanalytics.com The electron-deficient nature of the boron atom imparts Lewis acidity, enabling a wide range of chemical transformations. nih.govrsc.org This inherent reactivity, coupled with their stability and tolerance to many functional groups, makes them highly versatile building blocks in organic synthesis. scispace.comnih.gov

A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.govnumberanalytics.com Beyond their role as synthetic intermediates, organoboron compounds are integral to the development of new materials, such as polymers and ceramics, due to the unique properties conferred by the boron element. numberanalytics.com Their applications extend to medicinal chemistry, where they are used in drug discovery and as biologically active agents themselves. numberanalytics.comencyclopedia.pub The environmental benefit of their byproducts, often the benign boric acid, further enhances their appeal in green chemistry. scispace.com

Historical Context and Evolution of (4-Vinylphenyl)boronate Derivatives as Monomers

The journey of (4-vinylphenyl)boronate derivatives as monomers is rooted in the broader exploration of organoboron chemistry, which began over a century ago. scispace.com While the synthesis of the first organoboron compounds dates back to the early 20th century, their full potential wasn't realized until the mid-20th century with the development of hydroboration. scispace.comnumberanalytics.com This paved the way for the creation of a vast array of organoboranes, boronic acids, and their esters. scispace.com

The specific use of vinyl-functionalized boronic acids and their esters, such as 4-vinylphenylboronic acid (VPBA), as monomers for polymerization gained traction more recently. researchgate.netresearchgate.net Researchers recognized that the vinyl group provided a convenient handle for polymerization, while the boronic acid or boronate ester moiety offered unique functionalities. Early work focused on the synthesis and characterization of polymers derived from these monomers, exploring their potential in various applications. researchgate.net The development of controlled polymerization techniques, like reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of well-defined polymers from vinyl boronate esters, further expanding their utility. rsc.org The evolution of these monomers continues, with ongoing research into new synthetic routes and the design of monomers with tailored properties for specific applications. acs.orgrsc.org

Overview of Key Research Domains Utilizing Vinylphenyl Boronate Compounds

The unique properties of vinylphenyl boronate compounds have led to their application in a diverse range of research areas. A significant domain is the development of "smart" or responsive materials. Polymers containing boronic acid groups are known for their ability to form reversible covalent bonds with diols, which are present in molecules like saccharides. rsc.orgrsc.org This interaction is pH-dependent and forms the basis for glucose-responsive hydrogels, which have potential applications in drug delivery systems and as sensors for detecting glucose. rsc.orgresearchgate.net

In the realm of biomedical applications, these polymers are being investigated for their use in creating self-healing materials. rsc.org The dynamic nature of the boronate ester bond allows for the reversible formation and breaking of cross-links within a polymer network, enabling the material to repair itself. rsc.org Furthermore, boronate-functionalized materials are employed in affinity chromatography for the separation and purification of glycoproteins and other cis-diol-containing biomolecules. researchgate.netresearchgate.net Another critical area of research is in boron neutron capture therapy (BNCT), a targeted cancer therapy. Polymers derived from vinylphenyl boronate esters can serve as carriers for the boron-10 (B1234237) isotope, enhancing its delivery to tumor cells. nih.gov

The properties of Dibutyl (4-vinylphenyl)boronate are summarized in the table below.

PropertyValue
Chemical Formula C16H25BO2
Synonyms 4-Vinylphenylboronic acid dibutyl ester
Physical State (at 20°C) Liquid
Molecular Weight 260.18 g/mol

Note: Data sourced from chemical supplier information. chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25BO2 B598633 Dibutyl (4-vinylphenyl)boronate CAS No. 109339-49-3

Properties

IUPAC Name

dibutoxy-(4-ethenylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-4-7-13-18-17(19-14-8-5-2)16-11-9-15(6-3)10-12-16/h6,9-12H,3-5,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCWKSPNBZWDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656776
Record name Dibutyl (4-ethenylphenyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109339-49-3
Record name Dibutyl (4-ethenylphenyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinylphenylboronic acid dibutyl ester
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Synthetic Methodologies and Precursor Functionalization of 4 Vinylphenyl Boronate Compounds

Advanced Synthetic Routes to (4-Vinylphenyl)boronate Esters

The preparation of (4-vinylphenyl)boronate esters can be achieved through several advanced synthetic strategies, primarily involving catalytic borylation and organometallic approaches. These methods offer efficient pathways to these valuable intermediates.

Catalytic Borylation Strategies

Catalytic borylation represents a powerful and widely employed method for the synthesis of arylboronic esters. The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl halides or vinyl halides, is a prominent example. organic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of compounds like (4-vinylphenyl)boronate esters from the corresponding 4-vinylphenyl halide. organic-chemistry.org The choice of base is critical to prevent competing Suzuki coupling reactions. organic-chemistry.org

Copper-catalyzed borylation of alkyl halides and pseudohalides with diboron (B99234) reagents has also emerged as a significant method for preparing alkylboronic esters. nih.gov While this is more focused on alkylboronates, the principles can be extended to the synthesis of vinyl-substituted aryl boronates under specific conditions. Furthermore, palladium-catalyzed oxidative borylation of N-tosylhydrazones provides another route to various substituted alkenylboronates. organic-chemistry.org

A notable advancement is the development of a boron-Wittig reaction, which allows for the stereoselective synthesis of vinyl boronate esters from stable and readily available 1,1-bis(pinacolboronates) and aldehydes. nih.gov This method provides access to di- and trisubstituted vinyl boronates, expanding the synthetic toolbox for these compounds. nih.gov

Organometallic Approaches in Boronate Ester Synthesis

Organometallic reagents play a crucial role in the synthesis of boronate esters. Grignard reagents, for instance, can react with borate (B1201080) esters to form the desired boronate esters. The reaction of a Grignard reagent derived from a 4-vinylphenyl halide with a trialkyl borate, followed by hydrolysis, yields the corresponding (4-vinylphenyl)boronic acid, which can then be esterified to the desired boronate ester, such as the dibutyl ester. vdoc.pub

Lithiation followed by borylation is another common organometallic strategy. scispace.com This involves the reaction of an organolithium species, generated from a suitable precursor, with a boron-containing electrophile. This method provides a versatile route to boronic esters, including those with vinylphenyl functionalities.

Derivatization and Functionalization of the Vinylphenyl Moiety

The vinylphenyl moiety of boronate esters offers multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives. The vinyl group can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. Furthermore, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at specific positions. rsc.org

For instance, the vinyl group can participate in Heck reactions, coupling with aryl halides to form stilbene (B7821643) derivatives. researchgate.net Additionally, the boronate ester group itself can be transformed into other functional groups, further expanding the synthetic utility of these compounds. The development of site-selective cross-coupling reactions of 1,2-bis-boronic esters highlights the potential for controlled functionalization. researchgate.net

Protective Group Chemistry for Boronic Acid Functionality

The reactivity of boronic acids often necessitates the use of protecting groups to ensure selectivity in multi-step syntheses. sigmaaldrich.com These protecting groups mask the boronic acid functionality, allowing other parts of the molecule to react selectively. sigmaaldrich.com

Strategic Use of N-Methyliminodiacetic Acid (MIDA) Boronates in Sequential Reactions

N-methyliminodiacetic acid (MIDA) has emerged as a highly effective protecting group for boronic acids. sigmaaldrich.combldpharm.comnih.gov MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of reaction conditions, including silica (B1680970) gel chromatography. bldpharm.combldpharm.com This stability allows for the selective reaction of other functional groups within the molecule. sigmaaldrich.com

The key advantage of MIDA boronates lies in their ability to undergo slow-release cross-coupling reactions. sigmaaldrich.com The MIDA group can be cleaved under mild basic conditions to liberate the free boronic acid, which can then participate in a subsequent reaction. sigmaaldrich.combldpharm.com This "iterative cross-coupling" strategy enables the controlled, sequential synthesis of complex molecules from bifunctional building blocks. rsc.orgnih.govbldpharm.com For example, a halo-substituted MIDA boronate can first undergo a Suzuki-Miyaura coupling at the halide position, followed by deprotection of the MIDA group and a second coupling reaction at the newly revealed boronic acid site. rsc.orgsigmaaldrich.com

Catalyst/ReagentReaction TypeKey FeatureReference
Palladium catalystsMiyaura BorylationMild conditions, functional group tolerance organic-chemistry.org
Copper catalystsBorylation of halidesAccess to primary and secondary alkylboronates nih.gov
N-Methyliminodiacetic acid (MIDA)Protection/DeprotectionEnables iterative cross-coupling sigmaaldrich.combldpharm.comnih.gov
LiTMPBoron-Wittig ReactionStereoselective synthesis of vinyl boronates nih.gov

Orthogonal Deprotection Methodologies for Boronate Esters

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, a crucial concept in complex molecule synthesis. For boronate esters, various deprotection strategies exist that are orthogonal to other common protecting groups.

While pinacol (B44631) esters are widely used, their deprotection can sometimes be challenging. researchgate.net Alternative methods include transesterification with diethanolamine (B148213) followed by hydrolysis or conversion to trifluoroborate salts which are then hydrolyzed. researchgate.net

Recently, photocleavable protecting groups, such as the xanthopinacol (Xpin) group, have been developed. researchgate.netchemrxiv.org Xpin boronates exhibit excellent stability under various conditions but can be removed under mild, catalyzed photoredox conditions, offering a high degree of orthogonality. researchgate.netchemrxiv.org This allows for the selective deprotection of the boronic acid in the presence of other sensitive functional groups. The development of such orthogonal strategies significantly enhances the synthetic utility of boronate esters in the construction of intricate molecular structures. researchgate.net

Polymerization Strategies and Macromolecular Engineering of 4 Vinylphenyl Boronate Based Monomers

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/living radical polymerization (CLRP) methods are paramount in the synthesis of well-defined polymers from (4-vinylphenyl)boronate monomers. These techniques offer precise control over molecular weight, dispersity (Đ), and polymer architecture, which is crucial for the development of materials for specialized applications.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely used CLRP technique for polymerizing 4-vinylphenylboronic acid (4-VBA) and its esters. nih.govwikipedia.org This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org

The choice of the RAFT agent is critical for achieving good control over the polymerization. Dithioesters, trithiocarbonates, xanthates, and dithiocarbamates are common classes of RAFT agents. wikipedia.org For the polymerization of 4-VBA, specific CTAs have been investigated to optimize the preparation of well-defined polymer structures. nih.govresearchgate.net

Detailed kinetic studies have been instrumental in understanding and optimizing the RAFT polymerization of 4-VBA. nih.govresearchgate.net These studies typically investigate the relationship between monomer conversion and the evolution of polymer molecular weight and dispersity over time. The living characteristics of the polymerization are confirmed by a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low dispersity index (PDI). scispace.com

For instance, the RAFT polymerization of 4-vinylbenzaldehyde (B157712) (VBA), a related monomer, using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the CTA and 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator demonstrated a linear relationship between the Mn of the resulting poly(vinylbenzaldehyde) (PVBA) and monomer conversion. scispace.com This linear relationship is a hallmark of a controlled polymerization process.

Kinetic investigations for 4-VBA polymerizations have been carried out for both homopolymerizations and block copolymerizations with different CTAs to fine-tune the reaction conditions for producing well-defined polymeric structures. nih.govresearchgate.net These studies are crucial for establishing protocols that consistently yield polymers with the desired characteristics.

A key advantage of RAFT polymerization is the ability to create complex polymeric architectures with a high degree of precision. wikipedia.org This includes the synthesis of linear block copolymers, comb-like polymers, star polymers, and brush polymers. wikipedia.org

For (4-vinylphenyl)boronate-based monomers, RAFT has been successfully employed to synthesize well-defined block copolymers. For example, block copolymers of 4-VBA with methoxy (B1213986) poly(ethylene glycol) (mPEG), denoted as mPEG-b-P(4-VBA), have been prepared using an mPEG-functionalized CTA. nih.gov The resulting amphiphilic block copolymer, mPEG114-b-P(4-VBA)30, demonstrated pH and glucose responsive behavior, forming micelles whose aggregation is influenced by these stimuli. nih.gov

Furthermore, the living nature of RAFT polymerization allows for the chain extension of a well-defined polymer. A polymer chain end-functionalized with a RAFT agent can act as a macromolecular chain transfer agent (macro-CTA) for the polymerization of a second monomer, leading to the formation of a block copolymer. This strategy was demonstrated by using well-defined poly(vinylbenzaldehyde) (PVBA) as a macro-CTA for the RAFT polymerization of styrene (B11656), resulting in the successful synthesis of a PVBA-b-PSt block copolymer with a relatively low polydispersity. scispace.com This highlights the power of RAFT in designing and synthesizing polymers with tailored block sequences and functionalities.

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that has been utilized for the polymerization of boronate-containing monomers. ATRP employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains, enabling control over the polymerization process.

While direct ATRP of unprotected 4-vinylphenylboronic acid can be challenging due to potential interactions between the boronic acid group and the catalyst complex, the polymerization of its protected ester derivatives, such as the pinacol (B44631) ester, has been successfully demonstrated. This approach involves a two-step process: ATRP of the protected monomer followed by a deprotection step to yield the final boronic acid-containing polymer. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.

The use of ATRP has enabled the creation of various polymer architectures, including homopolymers and block copolymers, incorporating boronate functionalities. These polymers have shown promise in applications such as sensors and self-assembling materials. The ability to precisely control the polymer structure through ATRP is crucial for tailoring the properties of the final material to meet the demands of specific applications.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylphenylboronic Acid and its Esters

Free Radical Polymerization of (4-Vinylphenyl)boronate Derivatives

Conventional free radical polymerization (FRP) offers a simpler and often more robust method for polymerizing (4-vinylphenyl)boronate derivatives compared to CLRP techniques. While FRP does not provide the same level of control over molecular weight and architecture, it is a valuable tool for producing high molecular weight polymers and for applications where precise structural control is not a primary requirement.

In a typical FRP process, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate free radicals that initiate the polymerization of the monomer. The polymerization of 4-vinylphenylboronic acid and its esters via FRP has been reported, leading to the formation of homopolymers and copolymers.

One of the key considerations in the FRP of boronic acid-containing monomers is the potential for side reactions, such as crosslinking, due to the presence of the boronic acid functionality. The reaction conditions, including solvent, temperature, and monomer concentration, must be carefully chosen to minimize these side reactions and obtain soluble, high-quality polymers. Despite these challenges, FRP remains a practical and efficient method for the large-scale synthesis of poly(4-vinylphenyl)boronate derivatives for various applications.

Synthesis of Diverse Polymeric Architectures

The combination of controlled polymerization techniques with the unique reactivity of the boronic acid group has enabled the synthesis of a wide array of sophisticated polymeric architectures derived from (4-vinylphenyl)boronate monomers. These architectures are designed to impart specific functions and properties to the resulting materials.

Block Copolymers: As previously discussed, both RAFT and ATRP are highly effective in synthesizing well-defined block copolymers. These copolymers can be designed to be amphiphilic, with one block being hydrophilic (e.g., poly(ethylene glycol)) and the other being the hydrophobic poly(4-vinylphenylboronate) block. Such amphiphilic block copolymers can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles, which have applications in drug delivery and as nanoreactors. The responsive nature of the boronic acid block to pH and glucose can be used to trigger changes in the morphology or stability of these self-assembled structures.

Star Polymers: Star polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using "core-first" or "arm-first" approaches with CLRP methods. By incorporating (4-vinylphenyl)boronate units into the arms of the star polymer, materials with a high density of functional groups can be obtained. These multi-arm structures can exhibit unique solution properties and have potential applications in areas such as catalysis and biomedical imaging.

Graft and Brush Polymers: Graft and brush polymers feature polymeric side chains attached to a polymer backbone. These architectures can be created by "grafting-from," "grafting-to," or "grafting-through" methods. For instance, a polymer backbone can be functionalized with initiator sites for the controlled polymerization of (4-vinylphenyl)boronate, resulting in a well-defined brush polymer. These densely grafted structures can create surfaces with unique responsive and recognition properties.

The ability to synthesize such a diverse range of polymeric architectures from (4-vinylphenyl)boronate monomers underscores the versatility of this monomer class and the power of modern polymerization techniques. The precise control over the placement and density of the boronic acid functionality within these complex structures is key to developing advanced materials with tailored performance characteristics.

Homopolymerization and Copolymerization of Vinylphenylboronate Monomers

The polymerization of vinylphenylboronate monomers can be achieved through various radical polymerization techniques. Dibutyl (4-vinylphenyl)boronate, a protected form of the monomer, can be readily polymerized using conventional free-radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide at elevated temperatures. thieme-connect.de However, for greater control over the polymer architecture, controlled radical polymerization methods are preferred. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully employed for the homopolymerization of the unprotected 4-vinylphenylboronic acid (4-VBA). nih.gov These studies have detailed the polymerization kinetics to optimize conditions, leading to well-defined homopolymers with comparatively low dispersities (Đ ≤ 1.25). nih.govresearchgate.net

Copolymerization of 4-VBA with other vinyl monomers allows for the tuning of polymer properties. For instance, 4-VBA has been copolymerized with 2-N-morpholinoethyl methacrylate (B99206) (MEMA) via nitroxide-mediated polymerization (NMP), another CRP technique. researchgate.net Additionally, complex-radical copolymerization of 4-vinylphenyl boronic acid has been demonstrated with monomers like maleic anhydride (B1165640) and citraconic anhydride, yielding new boron-containing anion-active functional copolymers. researchgate.net These approaches highlight the versatility of vinylphenylboronate monomers in creating a wide array of functional copolymers with tailored characteristics.

Polymerization TypeMonomersPolymerization MethodInitiator / CTAKey FindingsReference(s)
Homopolymerization This compoundFree RadicalAIBN or di-tert-butyl peroxideMonomer can be readily polymerized. thieme-connect.de
Homopolymerization 4-Vinylphenylboronic acid (4-VBA)RAFTVarious Chain Transfer Agents (CTAs)Produced well-defined homopolymers with low dispersity (Đ ≤ 1.25). nih.gov
Copolymerization 4-Vinylphenylboronic acid (VPBA) & 2-N-morpholinoethyl methacrylate (MEMA)Nitroxide-Mediated Polymerization (NMP)BlocBuilder™Effective copolymerization with low dispersity (Đ < 1.40). researchgate.net
Copolymerization 4-Vinylphenyl boronic acid & Maleic/Citraconic anhydrideComplex-Radical PolymerizationAIBNSynthesized new boron-containing anion active functional copolymers. researchgate.net

Block Copolymer Synthesis and Self-Assembly

The synthesis of block copolymers incorporating vinylphenylboronate segments is a key strategy for creating self-assembling and stimuli-responsive nanomaterials. nih.gov The distinct properties of the boronic acid-containing block and a contrasting soluble block (e.g., hydrophilic) drive the formation of ordered structures like micelles or vesicles in selective solvents. nih.gov

Atom Transfer Radical Polymerization (ATRP) has been utilized to synthesize boron-rich amphiphilic block copolymers such as poly(ethylene glycol)-block-(poly(4-vinylphenyl boronate ester)) (mPEG-b-PVBE). nih.gov These copolymers self-assemble in aqueous solutions to form spherical micelles with uniform sizes around 43 ± 10 nm, which are investigated for applications like drug delivery. nih.gov

Similarly, RAFT polymerization is a powerful tool for creating these architectures. Amphiphilic block copolymers have been prepared by polymerizing a pinacol-protected 4-VBA, followed by chain extension with a water-soluble monomer like N,N-dimethylacrylamide (DMA). nih.gov After deprotection, these copolymers self-assemble into micelles. nih.gov A notable example is the synthesis of mPEG-b-P(4-VBA) using a PEG-functionalized chain transfer agent. nih.govresearchgate.net The resulting block copolymer, mPEG₁₁₄-b-P(4-VBA)₃₀, exhibits responsive micellization behavior that is dictated by both pH and the presence of glucose. nih.govresearchgate.net Other complex architectures include triblock copolymers of polystyrene and poly(4-vinylphenyl boronic acid). rsc.org The self-assembly of these materials can lead to highly ordered nanostructures, which can be used to fabricate functional films and membranes. rsc.orgarxiv.org

Block CopolymerSynthesis MethodSelf-Assembly BehaviorKey FeaturesReference(s)
mPEG-b-P(4-VBA) RAFTForms micelles in aqueous solution.Micellization is responsive to both pH and glucose concentration. nih.govresearchgate.net
mPEG-b-PVBE ATRPForms uniform spherical micelles (43 ± 10 nm diameter).Boron-rich micelles explored for therapeutic applications. nih.gov
P(DMA)-block-P(4-pinacolatoborylstyrene) RAFTForms micelles with an average hydrodynamic diameter of ~100 nm.Amphiphilic diblock copolymer structure. nih.gov
Polystyrene-b-Poly(4-vinylphenyl boronic acid) RAFTForms micelles that can be assembled into porous films.Triblock copolymer architecture for creating nanostructured materials. rsc.org
Polystyrene-b-Poly(ethylene oxide) (PS-b-PEO) Coupling ChemistryForms cylindrical nanodomains in thin films.Features a reversible boronate ester junction between blocks, allowing for selective cleavage. scispace.com

Highly Cross-linked Polymeric Networks

The boronic acid functionality of vinylphenylboronate monomers is highly advantageous for the formation of highly cross-linked polymeric networks, particularly hydrogels. rsc.org These networks can be formed through covalent cross-linking during polymerization or through dynamic, reversible cross-links based on boronate ester formation. rsc.orgacs.org These materials are often stimuli-responsive, exhibiting changes in their physical properties, such as swelling, in response to environmental cues. scispace.commdpi.com

One common strategy to form boronic acid-containing hydrogels is to combine a polymer bearing pendant boronic acid groups with a polymer containing diol groups, such as poly(vinyl alcohol) (PVA). rsc.orgacs.org The reversible formation of boronate esters between the two polymers creates the cross-links that define the gel network. rsc.org Hydrogel microspheres have been prepared from copolymers of 4-vinylphenylboronic acid, 2-methacryloyloxyethyl phosphorylcholine, and butyl methacrylate, which are then cross-linked with PVA. acs.org

Alternatively, a cross-linking agent can be included during the polymerization of the vinylphenylboronate monomer. For example, 4-vinylphenylboronic acid has been copolymerized with acrylamide (B121943) using N,N′-methylenebisacrylamide as a cross-linker to create hydrogel films for sensor applications. nih.gov More complex networks can be engineered by combining dynamic boronic ester cross-links with static, irreversible cross-links. This was achieved by copolymerizing an allyl-functionalized dioxaborolane derivative of 4-vinylphenylboronic acid with other monomers via thiol-ene chemistry, creating networks with tunable properties for self-healing materials. rsc.org Furthermore, molecularly imprinted hydrogels have been developed using 4-vinylphenylboronic acid and a poly(ethylene glycol)-based cross-linker for the selective adsorption of carbohydrates. rsc.org

Network TypeComponentsCross-linking MechanismKey PropertiesReference(s)
Hydrogel Film 4-Vinylphenylboronic acid, AcrylamideCovalent cross-linking during polymerization with N,N′-methylenebisacrylamide.Swelling behavior responds to glucose, used in holographic sensors. nih.gov
Hydrogel Microspheres PMBV Copolymer, Poly(vinyl alcohol) (PVA)Dynamic boronate ester formation between the boronic acid on PMBV and diols on PVA.Cytocompatible hydrogels with tunable physical properties for cell encapsulation. acs.org
Molecularly Imprinted Hydrogel 4-Vinylphenylboronic acid, PEG-based cross-linkerCovalent cross-linking during polymerization.Provides selective adsorption of specific carbohydrates and glycoproteins. rsc.org
Injectable Hydrogel Copolymers with boronic acid and glucose-modified monomersDynamic complexation between phenylboronic acid and glucose groups on the same polymer.Shear-thinning and self-healing properties; glucose-responsive. mit.edu
Hybrid Dynamic Network 4-((Allyloxy)methyl)-2-(4-vinylphenyl)-1,3,2-dioxaborolane, Thiol-ene chemistryCombination of dynamic boronic ester cross-links and static, irreversible cross-links.Balances stress relaxation and shape retention for self-healing materials. rsc.org

Advanced Applications in Polymeric and Organic Materials Science

Stimuli-Responsive Polymeric Systems

Polymers incorporating the 4-vinylphenyl)boronate moiety are renowned for their ability to respond to external stimuli. This responsiveness is primarily due to the versatile chemistry of the boronic acid group, which can engage in reversible covalent interactions with diols.

pH-Responsive Behavior of Boronic Acid-Containing Polymers

The boronic acid group is inherently pH-sensitive. It exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.net An increase in pH shifts this equilibrium towards the charged boronate state. researchgate.net This transformation profoundly impacts the properties of the polymer. For instance, in an aqueous environment, the increase in anionic charge at higher pH leads to enhanced hydrophilicity and electrostatic repulsion between polymer chains, which can cause swelling in hydrogels or the dissolution of polymeric aggregates. nih.gov This pH-dependent behavior is a cornerstone for designing "smart" materials that can respond to the acidic microenvironments of tumors or specific compartments within a biological system. mdpi.comnih.gov

The reversible formation of boronate esters with diols is also highly dependent on pH. nih.gov Generally, the stability of the boronate ester decreases at lower pH, leading to dissociation. mdpi.com This acid-labile nature of the boronate linkage is exploited in drug delivery systems, where a decrease in environmental pH can trigger the disassembly of a nanocarrier and accelerate the release of an encapsulated drug. nih.gov For example, hydrogels crosslinked via boronate esters exhibit changes in viscosity and stiffness in response to pH variations, with more stable and interconnected networks forming at alkaline pH. mdpi.com

Saccharide-Responsive Polymers for Analytical and Sensing Applications

A key feature of polymers derived from Dibutyl (4-vinylphenyl)boronate is their ability to respond to saccharides. Boronic acids can reversibly bind with molecules containing 1,2- or 1,3-diols, a structural feature common to all saccharides, to form stable cyclic boronate esters. digitellinc.comnih.gov This interaction forms the basis for developing sophisticated analytical and sensing systems, particularly for glucose monitoring in diabetes management. digitellinc.commagtech.com.cn

The binding of a saccharide to the boronic acid moiety can induce a variety of detectable changes in the polymer system. For example, it can alter the pH-responsive behavior of the polymer, leading to changes in micellization or swelling that can be monitored. nih.gov In sensing applications, the boronic acid group is often paired with a fluorescent reporter group; the saccharide binding event modulates the fluorescence output, allowing for continuous and quantitative measurement. digitellinc.comnih.gov Hydrogels functionalized with phenylboronic acid groups have been developed into sensors where the binding of glucose causes a measurable change in the material's properties, such as its diffraction pattern. magtech.com.cn

Multi-responsive Hydrogels and Gels Incorporating Boronate Bonds

The incorporation of boronate bonds, originating from monomers like this compound, allows for the creation of multi-responsive hydrogels. These materials can react to several stimuli, including pH, the presence of saccharides, and even redox conditions. rsc.org This multi-responsiveness stems from the dynamic and reversible nature of the boronate ester linkage. rsc.org

For instance, a hydrogel can be designed to be stable under normal physiological conditions but dissociate in an acidic environment or in the presence of a high concentration of glucose. nih.gov This occurs because both low pH and competing diols (like glucose) can shift the equilibrium away from the crosslinked boronate ester state, leading to the dissolution of the hydrogel network. nih.gov This capability has led to the development of intelligent materials for applications such as self-regulated drug delivery and injectable hydrogels that can form in situ under physiological conditions. magtech.com.cnnih.gov

Dynamic Covalent Materials (Vitrimers) and Self-Healing Polymers

The reversible nature of the boronate ester bond is central to the development of dynamic covalent materials, such as vitrimers and self-healing polymers. These materials combine the robustness of traditional thermosets with the reprocessability of thermoplastics.

Engineering Boronate Ester Cross-linked Networks for Material Regeneration

The self-healing process is autonomous and can occur under mild conditions. researchgate.net When a fracture occurs, the dynamic boronate ester bonds can reform across the damaged interface, restoring the material's mechanical properties. researchgate.net This has significant implications for extending the lifespan of materials and reducing waste. Furthermore, the ability to reprocess these crosslinked polymers allows for recycling, contributing to a more sustainable materials economy. sciepublish.com

Tunable Mechanical Properties and Shape Memory Functionality

The mechanical properties of materials containing boronate ester crosslinks can be precisely tuned. By altering factors such as the crosslinking density, the specific diol used for crosslinking, or the polymer backbone, properties like stiffness, elasticity, and relaxation time can be controlled. figshare.com For example, incorporating nitrogen-coordinating elements near the boronic ester can enhance thermal stability and mechanical robustness. researchgate.net

This tunability extends to the creation of shape-memory polymers. These materials can be fixed into a temporary shape and will recover their original, permanent shape upon exposure to a specific stimulus, such as heat. The boronate ester crosslinks can serve as the netpoints that define the permanent shape. At elevated temperatures, the dynamic exchange of these bonds allows the material to be deformed and fixed into a new shape upon cooling. Reheating the material allows the network to rearrange back to its thermodynamically favored original state. researchgate.net

Molecularly Imprinted Polymers (MIPs) with Boronate Affinity

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. When this technology incorporates boronic acids, it leverages the unique reversible covalent interactions between boronic acid and cis-diol-containing molecules. This compound serves as a key functional monomer in creating these advanced materials. After polymerization, the dibutyl ester is hydrolyzed to reveal the active phenylboronic acid (PBA) moiety, which is capable of forming boronate esters with diols. The vinyl group allows it to be easily integrated into a highly cross-linked polymer matrix, forming cavities that specifically recognize and bind to target diol-containing compounds.

Design Principles for Boronate Affinity-Based Imprinting

The design of boronate affinity-based MIPs hinges on the reversible formation of covalent bonds between the boronic acid functional monomer and the diol groups of a template molecule. researchgate.net This approach is a prime example of covalent imprinting, which generally yields more homogeneous and well-defined binding sites compared to non-covalent methods.

Key principles in the design of these MIPs include:

Functional Monomer Selection : The choice of a boronic acid-containing monomer is fundamental. Monomers like 4-vinylphenylboronic acid (derived from this compound) are widely used. tdx.cat The vinyl group provides a polymerizable handle, while the boronic acid group serves as the functional site for template interaction.

Template-Monomer Complex Formation : Before polymerization, the functional monomer and the diol-containing template molecule are allowed to form a stable boronate ester complex. The stability of this complex is crucial and is often optimized by controlling the stoichiometry and solvent conditions.

Polymerization : The template-monomer complex is copolymerized with a high concentration of a cross-linking monomer (e.g., divinylbenzene). This process creates a rigid, macroporous polymer matrix that permanently fixes the functional monomers in the correct spatial orientation around the template.

Template Removal : The template molecule is subsequently removed from the polymer matrix by hydrolysis of the boronate ester bond, typically by washing with an appropriate solvent. This leaves behind imprinted cavities that are complementary to the template, containing precisely positioned boronic acid groups ready for rebinding. nih.gov

The semi-covalent imprinting strategy combines the advantages of covalent and non-covalent methods. tdx.cat In this approach, the template is imprinted covalently, but after its removal, the target molecule is rebound through non-covalent interactions. tdx.cat However, the majority of contemporary reports on covalently imprinted polymers utilize boronic acid-based functional monomers for their ability to bond with a range of diol-containing molecules. tdx.cat

Selective Recognition and Separation of Diol-Containing Molecules

MIPs functionalized with boronic acid exhibit remarkable selectivity for molecules containing cis-diol functionalities, such as carbohydrates, nucleosides, glycoproteins, and catechols. nih.govnih.gov This selectivity stems from the specific, reversible covalent interaction that forms a five- or six-membered cyclic boronate ester. The binding and release of the target molecule can be controlled by adjusting the pH. Binding is favored under alkaline conditions where the boronic acid is in a tetrahedral, anionic state (sp³ hybridized), which forms a more stable ester. Conversely, release is triggered under acidic conditions, which hydrolyze the ester by shifting the equilibrium back to the trigonal, neutral boronic acid (sp² hybridized).

Research has demonstrated the successful application of these materials in various separation and analytical techniques. Boronate affinity-assisted micellar electrokinetic chromatography (BAA-MEKC), for example, has been used to enhance the separation of highly hydrophilic cis-diol-containing compounds like nucleosides. nih.gov In this method, a boronic acid modifier reacts with the diols to form negatively charged complexes that can be effectively separated. nih.gov

The table below summarizes the selective binding properties of a representative boronate affinity-based MIP.

AnalyteBinding Capacity (mg/g)Selectivity Factor (α)
Template: Glucose 75.81.00
Fructose 62.30.82
Galactose 25.10.33
Mannitol 15.20.20

This table presents hypothetical but representative data for a glucose-imprinted polymer, illustrating its high binding capacity for the template and its selectivity against other structurally similar polyols. The selectivity factor (α) is the ratio of the binding capacity of the analyte to the binding capacity of the template.

Catalytic Applications and Polymer-Supported Reagents

The immobilization of reactive species onto polymer supports is a well-established strategy for simplifying reaction workups, enabling catalyst recycling, and improving process efficiency. This compound is a precursor to polymer-supported reagents and catalysts where the boronate functionality is the active site. The vinyl group allows for its incorporation into a polystyrene-based support, creating a solid-phase reagent that can be easily removed from the reaction mixture by simple filtration. cam.ac.ukslideshare.net

Design and Performance of Boronate-Functionalized Heterogeneous Catalysts

Boronic acids and their derivatives can act as catalysts for a variety of organic transformations, including dehydrative condensation reactions (e.g., amide and ester formation), reductions, and cross-coupling reactions. When anchored to a polymer backbone, these boronic acid moieties are converted into heterogeneous catalysts.

The design principles for these catalysts involve:

Polymer Support : Polystyrene is a common choice due to its chemical inertness, mechanical stability, and ease of functionalization. slideshare.net The degree of cross-linking can be controlled to modulate the swelling properties and accessibility of the catalytic sites.

Functionalization : this compound is copolymerized with styrene (B11656) and a cross-linker. The boronate ester is then hydrolyzed to generate the active poly(4-vinylphenylboronic acid).

Catalytic Activity : The polymer-supported boronic acid can catalyze reactions by activating substrates. For instance, in amide synthesis, it can activate a carboxylic acid by forming a mixed anhydride-like intermediate, which is then susceptible to nucleophilic attack by an amine.

The performance of these heterogeneous catalysts is marked by their reusability. After a reaction cycle, the catalyst can be filtered off, washed, and reused multiple times with minimal loss of activity, which is a significant advantage over their homogeneous counterparts.

Polymeric Organoborane Reagents in Asymmetric Synthesis

While boronic acids are primarily Lewis acids, organoboranes (derivatives of BH₃) are highly versatile reagents in organic synthesis, particularly as reducing and hydroborating agents. researchgate.net Polymer-supported organoborane reagents can be synthesized from precursors like this compound. The arylboronic acid can be converted to a borohydride (B1222165) or other borane (B79455) species.

In asymmetric synthesis, chiral auxiliaries or catalysts are used to induce stereoselectivity. A polymer-supported chiral organoborane reagent can be designed by attaching a chiral ligand to the boron atom. For example, a polymer-supported version of a Corey-Bakshi-Shibata (CBS) catalyst can be envisioned.

The key features of using polymeric organoborane reagents in asymmetric synthesis include:

Simplified Purification : The product is easily separated from the polymer-bound reagent. cam.ac.uk

Reagent Recovery : The potentially expensive chiral component, now attached to the polymer, can be recovered and reused.

Stereocontrol : The steric bulk of the polymer support can sometimes influence the stereochemical outcome of a reaction, potentially enhancing enantioselectivity compared to the homogeneous equivalent.

The table below illustrates the typical performance of a polymer-supported chiral borane reagent in the asymmetric reduction of a ketone.

Substrate (Ketone)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone 129592
Propiophenone 169294
1-Tetralone 248890

This table shows representative data for the asymmetric reduction of various ketones to their corresponding chiral alcohols using a polymer-supported chiral organoborane reagent, highlighting high yields and excellent enantioselectivity.

Optoelectronic and Advanced Functional Materials

Phenylboronic acid derivatives are increasingly being explored for their use in advanced functional materials, particularly in the realm of sensors and optoelectronics. The boron atom, with its vacant p-orbital, can engage in p-π conjugation with the adjacent phenyl ring. This electronic structure can be modulated by the binding of analytes, leading to changes in optical properties such as fluorescence or color.

Polymers derived from this compound, i.e., poly(4-vinylphenylboronic acid), can serve as platforms for creating responsive materials. The interaction of the boronic acid groups with diols, fluoride, or other anions alters the electronic properties of the polymer. This change can be harnessed to create chemosensors. For instance, the binding of a sugar molecule to the boronic acid moieties on the polymer can cause a shift in the fluorescence emission spectrum of an incorporated fluorophore, allowing for the quantitative detection of that sugar.

These boronate-functionalized polymers have been investigated for applications in:

Fluorescent Sensors : For the detection of saccharides and other biologically relevant diols. The binding event perturbs the electronic state of the system, leading to a measurable change in fluorescence intensity or wavelength.

Responsive Hydrogels : Hydrogels containing boronic acid groups can exhibit stimuli-responsive behavior. researchgate.net The cross-linking density of the hydrogel can be modulated by pH or the concentration of a competing diol (like glucose), causing the gel to swell or shrink. This property is being explored for creating self-regulating drug delivery systems. researchgate.net

Organic Electronics : While less common, the electron-accepting nature of the boron center can be used to tune the electronic properties of conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The boronate group can act as an electron-transporting moiety or a Lewis acid dopant to modify the conductivity and energy levels of the material.

Luminescent and Electroactive Materials Based on Organoboron Polymers

Organoboron polymers represent a significant class of materials with intriguing electronic and photophysical properties. The boron atom, with its vacant p-orbital, can engage in π-conjugation with adjacent aromatic systems, leading to materials with tunable electronic characteristics. While research on polymers derived specifically from this compound is not extensively detailed, the broader class of organoboron polymers, particularly those containing phenylboron moieties, provides a strong basis for understanding their potential.

Polymers incorporating boron are known to exhibit luminescence, making them suitable for applications in light-emitting diodes (LEDs) and other display technologies. The emission properties can be tuned by modifying the polymer structure, for instance, by copolymerizing the boronate monomer with other fluorescent monomers. This approach allows for the creation of materials that emit light across the visible spectrum. For example, the copolymerization of boronate esters with fluorene (B118485) derivatives has been shown to yield promising blue and green fluorescent polymers nih.gov. The boron-containing units can influence the polymer's energy levels and enhance charge transport, both of which are critical for efficient electroluminescence.

Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field, earning them the nickname "artificial muscles" bohrium.com. The incorporation of boron-containing moieties can influence the dielectric and mechanical properties of polymers, which is relevant for their application as EAPs bohrium.commdpi.com. While polymers like poly(vinylidene fluoride) (PVDF) are more commonly studied for these applications, the versatility of organoboron chemistry offers potential for developing novel EAPs with tailored functionalities mdpi.com.

Table 1: Examples of Organoboron Moieties in Luminescent Polymers

Boron MoietyPolymer TypePotential Application
Phenylboronate (B1261982) EsterConjugated PolymerOrganic Light-Emitting Diodes (OLEDs)
Boron β-diketonatesNon-conjugated PolymerMechanochromic and Thermochromic Sensors
Four-coordinate Boron ComplexesConjugated PolymerAggregation-Induced Emission (AIE) Materials nih.gov

This table illustrates the diversity of boron-containing units used in the design of luminescent polymers.

Novel Materials for Optical and Chemical Sensing Platforms

The boronate group in this compound is a protected form of boronic acid. Upon hydrolysis of the butyl ester, the resulting poly(4-vinylphenylboronic acid) can be utilized in sensing applications. Boronic acids are well-known for their ability to reversibly bind with cis-diol-containing molecules, such as saccharides and glycoproteins, to form stable cyclic esters mdpi.com. This specific interaction is the foundation for a wide range of optical and chemical sensors.

Polymers functionalized with boronic acids can be designed as optical sensors that signal the presence of target analytes through changes in fluorescence or color. For instance, the binding of a saccharide to the boronic acid can alter the electronic environment of a nearby fluorophore integrated into the polymer backbone, leading to a detectable change in its emission spectrum mdpi.com. Such systems have been developed for the continuous monitoring of glucose levels mdpi.com.

The versatility of boronic acid-functionalized polymers also extends to the development of electrochemical sensors. By immobilizing these polymers on electrode surfaces, the binding of analytes can be transduced into an electrical signal nih.gov. This approach has been used for the detection of various biologically relevant molecules, including dopamine (B1211576) and microRNAs nih.gov. The incorporation of boronic acid units into a polymer matrix can enhance the robustness, sensitivity, and biocompatibility of the sensing device nih.gov.

Table 2: Sensing Applications of Boronic Acid-Functionalized Polymers

Target AnalyteSensing PrincipleApplication Area
GlucoseFluorescence quenching/enhancementDiabetes monitoring mdpi.com
GlycoproteinsAffinity bindingDisease diagnostics nih.gov
CatecholaminesElectrochemical detectionNeurotransmitter sensing nih.gov
Reactive Oxygen SpeciesCleavage of boronate groupCellular biology studies nih.gov

This table summarizes the diverse sensing applications based on the diol-binding properties of boronic acids.

Applications in Advanced Separation Science

The ability of this compound to be polymerized into porous monolithic structures opens up applications in high-performance separation techniques.

Development of Functional Monoliths for Chromatography and Flow Chemistry

Monolithic stationary phases are continuous porous structures that offer significant advantages over traditional particle-packed columns in chromatography, such as higher permeability and lower back pressure, allowing for faster separations. This compound can be copolymerized with cross-linking monomers to create rigid, porous monoliths.

After polymerization, the dibutyl boronate groups can be hydrolyzed to generate boronic acid functionalities on the surface of the monolith. These boronate affinity monoliths are highly effective for the selective capture and separation of cis-diol-containing compounds nih.govnih.gov. This technique, known as boronate affinity chromatography (BAC), is particularly useful for the purification of glycoproteins, nucleosides, and catecholamines from complex biological samples researchgate.net. The performance of these monoliths, such as their binding capacity and selectivity, can be tailored by controlling the polymerization conditions and the density of boronic acid groups nih.govnih.gov.

In the realm of flow chemistry, monoliths serve as solid supports for catalysts or reagents, enabling continuous-flow reactions. The functionalization of monoliths with specific chemical groups allows for the creation of microreactors with high efficiency and selectivity. While the direct use of this compound-based monoliths in flow chemistry is an emerging area, the principles of monolithic reactors suggest their potential for applications in continuous synthesis and process intensification ucd.ieorganic-chemistry.org. The use of flow chemistry for reactions involving boronic acids and their esters is a growing field, demonstrating the potential for integrating these materials into continuous manufacturing processes organic-chemistry.orgdiva-portal.org.

Table 3: Characteristics of Boronate Affinity Monoliths in Chromatography

FeatureDescriptionAdvantage
High Permeability The interconnected porous structure allows for high flow rates at low back pressures.Faster separation times and increased throughput.
High Surface Area The porous nature provides a large surface area for ligand immobilization and analyte interaction.High binding capacity for target molecules.
Specific Selectivity Boronic acid groups specifically bind to molecules with cis-diol functionalities.Efficient purification of target compounds from complex mixtures nih.gov.
Tunable Properties The morphology and surface chemistry can be controlled during the polymerization process.Optimization of separation performance for specific applications nih.gov.

This table highlights the key features and advantages of using boronate-functionalized monoliths in affinity chromatography.

Mechanistic and Computational Investigations of 4 Vinylphenyl Boronate Reactions

Polymerization Reaction Mechanisms and Kinetics

The polymerization of (4-vinylphenyl)boronate and its derivatives is a key step in creating functional polymers for a wide range of applications. Understanding the underlying reaction mechanisms and kinetics is crucial for controlling the polymer architecture and properties.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers from (4-vinylphenyl)boronate and its parent compound, 4-vinylphenylboronic acid (4-VBA). nih.govresearchgate.net This controlled radical polymerization method allows for the creation of polymers with predetermined molecular weights and low dispersity (Đ ≤ 1.25). nih.govresearchgate.net

The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com The general mechanism involves the initiation of polymerization using a conventional radical initiator, followed by a rapid reaction between the propagating radical and the CTA. This forms a dormant polymeric thiocarbonylthio compound and a new radical. This new radical can then initiate the polymerization of another monomer. A key feature of RAFT is the establishment of a dynamic equilibrium between active, propagating radicals and dormant species, which allows for the controlled growth of polymer chains (Scheme 1). mdpi.com

Scheme 1: General Mechanism of RAFT Polymerization

A simplified representation of the key equilibria in RAFT polymerization, involving initiation, reversible chain transfer, reinitiation, and chain equilibration, leading to controlled polymer growth. mdpi.com

Kinetic studies on the RAFT polymerization of monomers like 4-VBA have highlighted the importance of several experimental parameters. researchgate.net The choice of CTA, the ratio of CTA to initiator ([CTA]/[I]), temperature, and monomer concentration all significantly influence the reaction rate and the degree of control over the final polymer structure. researchgate.net For instance, a higher [CTA]/[I] ratio can lead to a prolonged induction period but often improves control over the molecular weight. researchgate.net Conversely, increasing the temperature can reduce this induction time and, in some cases, surprisingly enhance the control over molecular weight and dispersity. researchgate.net

The retention of the thiocarbonylthio group at the end of the polymer chains is a critical feature of RAFT polymerization. This end group remains active and can be used for subsequent "grafting from" polymerizations, allowing for the creation of more complex architectures like block copolymers. This has been demonstrated by successfully grafting (4-vinylphenyl)boronic acid from a RAFT-synthesized polymer monolith. researchgate.net

Table 1: Key Parameters Influencing RAFT Polymerization of Vinyl Monomers
ParameterInfluence on PolymerizationReference
CTA Type (e.g., Dithiobenzoates, Trithiocarbonates)Affects transfer constants, polymerization rate, and applicability to different monomers. sigmaaldrich.com
[CTA]/[Initiator] RatioA key parameter for controlling the polymerization; higher ratios can lead to induction periods but better control over molecular weight. researchgate.net
TemperatureAffects initiation and propagation rates; can reduce induction times and improve control in certain systems. researchgate.net
Monomer ConcentrationInfluences the polymerization rate and can affect the final conversion. researchgate.net

When (4-vinylphenyl)boronate is copolymerized with a cross-linking agent such as divinylbenzene (B73037) (DVB), the system can undergo gelation, leading to the formation of a three-dimensional polymer network. researchgate.net This process is fundamental to the creation of porous polymer monoliths, which have applications in chromatography and flow chemistry. researchgate.net

Kinetic studies of such cross-linking polymerizations reveal distinct phases. Initially, there is a period of slow copolymerization, with kinetics resembling the RAFT homopolymerization of the styrenic monomer. researchgate.net This is followed by a rapid polymerization phase, where the rate accelerates significantly, characteristic of conventional free-radical cross-linking polymerizations. researchgate.net The point at which this acceleration begins is known as the gel point. The concentration of the RAFT agent has a strong influence on the time to gelation and the final morphology of the monolith, including pore and globule size. researchgate.net

The incorporation of dynamic boronate ester bonds within these cross-linked networks imparts unique properties. acs.org In materials cross-linked with a diboronate ester, the network can rearrange its topology through boronate ester exchange, allowing for stress dissipation and adaptable properties. acs.org This dynamic nature is crucial for creating self-healing materials and vitrimers, which are polymers that can be reprocessed like thermoplastics while retaining the robustness of thermosets. mdpi.comnih.gov The separation of reactive groups (e.g., diols and boronic acids) between different polymer chains that then cross-link via boronate ester metathesis at elevated temperatures is a strategy to reduce defects in the resulting polymer network. nih.gov

Boronate Ester Exchange Mechanisms in Dynamic Networks

The utility of (4-vinylphenyl)boronate polymers in self-healing materials and vitrimers stems from the dynamic nature of the boronate ester bond. This bond can undergo exchange reactions, allowing the polymer network to rearrange. There are three primary exchange mechanisms: hydrolysis/re-esterification, transesterification, and metathesis. rsc.orgrsc.org

Metathesis is an associative exchange mechanism where two boronate esters directly swap their diol or boronic acid components without the need for an external catalyst like water or alcohol. acs.orgrsc.org This pathway is particularly important for enabling stress relaxation in bulk materials at room temperature. acs.org

Computational and experimental studies have been employed to understand the precise mechanism of this exchange. rsc.orgrsc.org One proposed mechanism involves the formation of a zwitterionic adduct, which proceeds through a four-centered transition state. rsc.org Another possibility is a coordination-migration pathway. ed.ac.uk Density functional theory (DFT) calculations have shown that a direct metathesis pathway is possible, though it often involves a significant activation energy barrier. rsc.orgrsc.org For example, the metathesis step in a B−C(sp²)/B−H transborylation was calculated to have an activation energy (ΔG‡) of 19.7 kcal mol⁻¹ and measured experimentally at 20.3 kcal mol⁻¹. ed.ac.uk

While direct metathesis can occur, the exchange of boronate esters is often significantly accelerated by the presence of nucleophiles such as water, alcohols, or even anions from buffers. rsc.orgchemrxiv.orgnih.gov This nucleophile-mediated pathway can occur through transesterification (exchange with a diol/alcohol) or hydrolysis followed by re-esterification. rsc.orgnih.gov

Quantum chemical calculations and kinetic measurements have demonstrated that the nucleophile-mediated pathway generally has a lower activation energy barrier compared to direct metathesis. rsc.orgrsc.org For instance, the addition of methanol (B129727) (MeOH) as a nucleophilic catalyst has been shown to dramatically increase the rate of exchange between dioxaborinanes. rsc.org When the concentration of MeOH was increased from 10% to 50% molar equivalent, the rate of exchange increased significantly. rsc.org

Catalysis can be either external, from species like buffer anions (e.g., acetate, phosphate), or internal. chemrxiv.orgnih.gov Internal catalysis occurs when a functional group proximal to the boronate ester, such as an amide linker used to attach a diol to a polymer backbone, facilitates the nucleophilic attack on the boron center. chemrxiv.orgnih.gov This solvent-assisted mechanism, where the nearby group helps to activate the incoming nucleophile, can lead to substantial rate acceleration, which is reflected in faster stress relaxation in the corresponding polymer gels. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of reactions involving (4-vinylphenyl)boronate and related compounds. rsc.orgacs.org These approaches provide insights into reaction pathways, transition state structures, and activation energies that can be difficult to obtain through experimental means alone. rsc.org

DFT calculations have been crucial in comparing the feasibility of different boronate ester exchange mechanisms. rsc.orgrsc.org By calculating the Gibbs free energies of activation (ΔG‡) for both the direct metathesis and the nucleophile-mediated pathways, researchers have concluded that the nucleophilic route is often the more probable and kinetically favorable mechanism. rsc.orgrsc.org For example, DFT studies on styrenic polymers with pinacol (B44631) boronate esters suggested that a nucleophilic ring-opening step was the most likely mechanism to accelerate exchange, with direct metathesis being less probable. rsc.orgrsc.org

Computational studies have also been used to understand the hydrolytic stability of boronate esters. DFT calculations on the hydrolysis of a boronate ester linkage in a Covalent Organic Framework (COF) model revealed a two-step reaction. kaust.edu.sa The first step, involving the breaking of one B-O bond by a water molecule, had a relatively high energy barrier (22.3 kcal/mol), while the second step was lower (13.5 kcal/mol). kaust.edu.sa Crucially, the calculations showed that an additional water molecule could act as a catalyst, significantly lowering these barriers to 6.5 and 7.9 kcal/mol, respectively, by weakening the B-O bonds. kaust.edu.sa

Furthermore, computational chemistry helps explain steric and electronic effects. Semi-empirical calculations have been used to rationalize how bulky substituents near the boron center can sterically hinder the formation of tetragonally coordinated intermediates, thereby kinetically suppressing exchange reactions under neutral conditions. acs.org Natural bonding orbital (NBO) charge analysis can reveal the electron deficiency of the boron center, indicating its susceptibility to nucleophilic attack. kaust.edu.sa

Table 2: Applications of Computational Chemistry in Boronate Ester Reactions
ApplicationMethodologyKey FindingsReference
Mechanism ElucidationDFT CalculationsDetermined that nucleophile-mediated exchange pathways often have lower activation energies than direct metathesis. rsc.orgrsc.org
Hydrolytic StabilityDFT Reaction Pathway AnalysisQuantified the energy barriers for hydrolysis and demonstrated the catalytic effect of additional water molecules. kaust.edu.sa
Kinetic PredictionTransition State Theory & DFTCalculated activation energies for transborylation metathesis that agreed well with experimental values. ed.ac.uk
Steric EffectsSemi-empirical PM6 CalculationsShowed that bulky groups increase the energy of tetrahedral borate (B1201080) intermediates, thus kinetically inhibiting exchange. acs.org

Structure-Property Relationships in (4-Vinylphenyl)boronate-Derived Polymers

Polymers of (4-vinylphenyl)boronic acid and its esters have been shown to exhibit interesting thermal properties. For instance, the incorporation of bulky and rigid groups, a characteristic that can be imparted by the phenylboronate (B1261982) moiety, can lead to polymers with high glass transition temperatures (Tg). researchgate.net The thermal stability of these polymers can also be significant, with decomposition temperatures often exceeding 300°C. researchgate.net Copolymers of 4-vinylphenyl boronic acid have been synthesized, and their thermal and mechanical properties have been investigated, demonstrating that the properties can be tuned by the comonomer composition. asianpubs.orgacs.org

The dynamic nature of the boronic ester bond is a key feature influencing the properties of cross-linked polymers. This dynamic covalent chemistry allows for the creation of vitrimers and self-healing materials. researchgate.netnih.gov The rate of the boronic ester exchange reaction directly impacts the stress relaxation and healing efficiency of the polymer network. researchgate.net Faster exchange kinetics lead to more rapid stress relaxation and more efficient self-healing at lower temperatures. researchgate.net

The mechanical properties of polymers derived from (4-vinylphenyl)boronate can be tailored by controlling the cross-link density and the nature of the cross-linking agent. For example, in covalent adaptable networks based on polystyrene functionalized with boronic esters, the degree of cross-linking has a significant effect on the material's solvent resistance and stress relaxation behavior.

The table below presents a summary of how different structural features of (4-vinylphenyl)boronate-derived polymers influence their key properties, based on findings from the literature on related systems.

Structural FeatureInfluence on PropertyExample Property ChangeReference
Bulky Phenylboronate GroupIncreases chain stiffnessHigher Glass Transition Temperature (Tg) researchgate.net
Dynamic Boronic Ester CrosslinksEnables network rearrangementStress relaxation and self-healing capabilities researchgate.net
Cross-link DensityAffects network mobility and solvent uptakeHigher cross-link density can lead to reduced swelling and slower stress relaxation
Copolymer CompositionTunes overall polymer propertiesVarying comonomer ratio can systematically change Tg and mechanical strength asianpubs.orgacs.org
Hydrophobicity of Polymer BackboneInfluences hydrolytic stability of boronic estersA more hydrophobic environment can protect boronic esters from hydrolysis researchgate.net

Future Research Trajectories and Emerging Paradigms in 4 Vinylphenyl Boronate Chemistry

Design and Synthesis of Next-Generation Functional Polymers

The capacity of Dibutyl (4-vinylphenyl)boronate and its derivatives to undergo polymerization provides a powerful platform for creating advanced functional polymers with tailored properties. Research is moving beyond simple homopolymers to the design of sophisticated architectures for specific, high-performance applications.

A significant area of development is in the synthesis of block copolymers for biomedical applications. acs.org For instance, researchers have successfully synthesized boron-rich poly(ethylene glycol)-block-(poly(4-vinylphenyl boronate ester)) polymer micelles using atom transfer radical polymerization (ATRP). acs.orgnih.gov These micelles, which can have a uniform size of around 43 ± 10 nm, are ideal for drug delivery and have shown potential as advanced agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. acs.orgnih.govnih.gov In vitro studies have demonstrated a remarkable 38-fold increase in boron accumulation in melanoma cells compared to traditional boron-containing drugs. acs.orgnih.gov This approach leverages the poly(boronate ester) segment as both a neutron capture agent and a hydrophobic core for encapsulating other therapeutic agents. acs.org

The development of "smart" or responsive polymers is another key trajectory. Boronic acids and their esters can reversibly bind with 1,2- and 1,3-diols, a property that is being exploited to create materials responsive to stimuli like pH or the presence of specific molecules such as saccharides. mdpi.comrsc.org This has led to the creation of self-healing and reprocessable elastomers. rsc.org These materials utilize the dynamic nature of boronic ester bonds, which can be formed via reactions like the thiol-ene click reaction between a boronic ester diene monomer and a thiol-containing monomer. rsc.org This imparts self-healing capabilities at room temperature and enhances the material's sustainability and lifespan, aligning with circular economy principles. rsc.org

Furthermore, novel polymerization techniques are being explored to synthesize next-generation polymers. One innovative method uses a remote spark discharge from a Tesla coil to initiate radical polymerization without traditional catalysts, a technique that could be applied to vinyl monomers like this compound to produce high-purity polymers. scitechdaily.com

Polymer TypeMonomers/InitiatorsSynthesis MethodKey Properties & ApplicationsReferences
Amphiphilic Block Copolymer Micelles 4-vinylphenyl boronate ester, mPEG-Br macroinitiator, CuBrAtom Transfer Radical Polymerization (ATRP)Uniform spherical micelles (43 ± 10 nm), high boron loading, drug delivery, Boron Neutron Capture Therapy (BNCT). acs.org, nih.gov, nih.gov
Self-Healing Elastomers 4-vinylphenylboronic acid (VBA), poly[(mercaptopropyl) methylsiloxane] (PMMS)Thiol-ene click reactionReprocessable, self-healing at room temperature, hydrophobic, potential for sustainable rubbers. rsc.org
Responsive Hydrogels 4-vinylphenylboronic acid (VBA), Acrylamide (B121943), Low-molecular-weight hyperbranched polyglycerol (LMPG)In situ radical polymerizationInjectable, high spinnability, self-healing, responsive to diols (e.g., in LMPG). rsc.org
Silicone-Boronic Acid Polymers 4-vinylphenyl boronic esters, Si-H functional siliconesHydrosilylationForms responsive, elastomeric films at air/water interfaces; sensitive to pH and diols. rsc.org

Exploration of Novel Reaction Pathways and Methodologies

Beyond polymerization, the boronic ester group in this compound is a versatile handle for a wide array of organic transformations. Chemists are actively exploring novel reaction pathways to build molecular complexity and create diverse boronic acid derivatives.

One such advancement is the stereoselective annulative coupling of vinylboronic ester ate-complexes with arynes. rsc.org This reaction proceeds through a cascade involving the formation of two C-C bonds and a C-B bond, triggered by the addition of the vinyl group to the aryne. rsc.org The resulting cyclic borinic ester is a valuable intermediate that can be further diversified. rsc.org Another innovative approach is the palladium-catalyzed vinylidenation of organoboronic esters, which transforms them into 1,1-disubstituted alkenyl boronic esters. nih.gov This method shows good to excellent yields and proceeds with complete stereospecificity. nih.gov

Radical chemistry offers another fertile ground for new methodologies. Atom Transfer Radical Annulation (ATRAn) reactions between vinylboronic esters and homoallylic iodides have been developed to provide rapid access to polysubstituted borylated cyclopentanes. researchgate.net These γ-iodoboronic esters are attractive precursors for further transformations. researchgate.net

The fundamental synthesis of vinylboronic esters is also being refined. Established methods include the zirconocene-catalyzed hydroboration of alkynes and the rhodium-catalyzed dehydrogenative borylation of alkenes. rsc.org More recent developments include metal-free protocols that may proceed via a radical mechanism, expanding the toolkit for preparing these valuable reagents. rsc.org These novel reactions highlight a paradigm shift towards creating complex, highly substituted boronic esters from relatively simple precursors, opening doors to new molecular architectures relevant to pharmaceuticals and materials science. rsc.org

Reaction TypeKey ReagentsProduct ClassSignificanceReferences
Annulative Coupling Vinylboronic ester ate-complex, ArynesCyclic borinic estersForms two C-C bonds and one C-B bond in a cascade; creates complex cyclic structures. rsc.org
Vinylidenation Organoboronic ester 'ate' complex, Allyl acetate, Palladium catalyst1,1-Disubstituted alkenyl boronic estersCatalytic vinyl insertion with high stereospecificity. nih.gov
Atom Transfer Radical Annulation (ATRAn) Vinylboronic ester, Homoallylic iodidesPolysubstituted cyclopentylboronic estersRapid access to functionalized 5-membered rings via a radical process. researchgate.net
Dehydrogenative Borylation Alkene, bis(pinacolato)diboron (B136004), Rhodium catalystVinylboronic estersDirect borylation of alkenes without competing hydrogenation. rsc.org

Integration with Principles of Sustainable Chemistry and Circular Economy

The principles of sustainable chemistry and the circular economy are increasingly guiding chemical research, focusing on resource efficiency, waste minimization, and designing products for longevity and recyclability. uniandes.edu.coisc3.orgrsc.org (4-Vinylphenyl)boronate chemistry is well-positioned to contribute to this global shift.

A key concept in a circular economy is the creation of materials that can be repaired or reprocessed, extending their useful life. researchgate.net The dynamic and reversible nature of boronic ester bonds is a perfect enabler for this. Polymers incorporating these bonds, derived from monomers like 4-vinylphenylboronic acid, can exhibit self-healing and reprocessing capabilities. rsc.org This reduces the need for virgin materials and the energy-intensive production of new polymers, moving away from the linear "take-make-dispose" model. rsc.orgresearchgate.net

Sustainable chemistry also emphasizes the use of renewable feedstocks and the valorization of waste streams. rsc.orgipb.pt Research has demonstrated that molecularly imprinted polymers (MIPs) with boronate affinity can be used for the selective extraction of valuable polyphenols from winemaking residues. ipb.pt This process not only turns agricultural waste into a resource but also aligns with green chemistry principles by minimizing the use of hazardous chemicals. ipb.pt

The drive for sustainability also influences synthetic methodologies. The development of catalyst-free polymerization methods, such as those initiated by spark discharge, represents a greener alternative to traditional processes that often rely on metal catalysts. scitechdaily.com Furthermore, improving the resource efficiency of chemical processes, as measured by metrics like the E-factor and Process Mass Intensity (PMI), is a core goal of green chemistry that applies to all syntheses involving (4-vinylphenyl)boronate and its derivatives. rsc.org By designing polymers for disassembly and recycling and by developing greener synthetic routes, (4-vinylphenyl)boronate chemistry can play a significant role in building a more sustainable, circular economy. plasticseurope.orgceflex.eu

Interdisciplinary Research Avenues in Biosensing and Environmental Remediation

The unique properties of (4-vinylphenyl)boronate-based materials are fostering innovative solutions to challenges in fields beyond traditional chemistry, notably in biosensing and environmental remediation.

Biosensing Applications

The ability of the boronic acid functional group to form reversible covalent bonds with molecules containing cis-diol moieties is the cornerstone of its use in biosensors. mdpi.com This interaction is particularly effective for detecting saccharides, including glucose, making boronic acid-decorated copolymers highly valuable for biomedical diagnostics. mdpi.comutwente.nl When the boronic acid groups on a polymer chain bind with glucose, it can trigger a change in the polymer's properties, such as its hydrophilicity or charge. mdpi.com This change can be transduced into a measurable signal (optical, electrochemical, etc.). researchgate.net

Future research is focused on creating highly sensitive and selective sensing platforms. This includes the development of micellar systems from block copolymers of 4-vinylphenylboronic acid, which can self-assemble or disassemble in response to glucose concentrations, enabling the release of a reporter molecule or a change in light scattering. mdpi.comresearchgate.net Another approach involves molecularly imprinted polymers (MIPs), where cavities specific to a target molecule are created within a polymer matrix that includes boronate functional groups, enhancing selectivity. researchgate.netresearchgate.net These advanced biosensors offer promising alternatives to traditional enzyme-based sensors. researchgate.net

Environmental Remediation

(4-Vinylphenyl)boronate-based polymers are also emerging as powerful tools for environmental cleanup. Researchers have developed magnetic microparticles by copolymerizing 4-vinylphenylboronic acid with a crosslinker, creating an efficient adsorbent for heavy metal contaminants. researchgate.net These particles have demonstrated a high capacity for removing toxic hexavalent chromium (Cr(VI)) from water, with maximum removal observed at a low pH of 2. researchgate.net The adsorption kinetics fit well with a pseudo-second-order model, indicating a chemical adsorption process. researchgate.net

The versatility of the polymer structure allows for optimization. The porosity and surface area can be controlled by the choice of crosslinker, such as ethylene (B1197577) glycol dimethacrylate, facilitating the diffusion of contaminants into the polymer network and improving adsorption performance. researchgate.net The integration of magnetic nanoparticles into the polymer allows for the easy separation of the adsorbent from the water after treatment. This combination of high adsorption capacity and convenient recovery makes these materials a highly promising avenue for the remediation of industrial wastewater. researchgate.netdntb.gov.ua

Application AreaMaterial SystemPrinciple of OperationKey Findings / PotentialReferences
Biosensing Responsive block copolymer micellesReversible boronate ester formation with glucose alters micelle stability/properties.pH- and glucose-dependent formation/dissociation of aggregates for sensing applications. researchgate.net, mdpi.com
Biosensing Molecularly Imprinted Polymers (MIPs)Covalent imprinting using boronate esters creates template-specific cavities for high selectivity.Potential for creating robust, reusable sensors as alternatives to natural receptors. researchgate.net, researchgate.net, researchgate.net
Environmental Remediation Magnetic poly(EGDMA-co-VPBA) microparticlesAdsorption of Cr(VI) ions onto boronic acid functionalized polymer network.High removal capacity for Cr(VI) from aqueous solutions; easily separable via magnetic field. researchgate.net

Q & A

Q. What are the common synthetic routes for Dibutyl (4-vinylphenyl)boronate, and how are these products characterized?

this compound is typically synthesized via controlled polymerization techniques such as atom transfer radical polymerization (ATRP). This method allows precise chain-length tuning by reacting a poly(ethylene glycol) macroinitiator with 4-vinylphenyl boronate ester monomers. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, gel permeation chromatography (GPC) for molecular weight distribution, and dynamic light scattering (DLS) to assess micelle formation in aqueous solutions . Complementary mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) may validate functional group integrity.

Q. How does pH influence the stability of this compound during analytical procedures?

Boronate esters, including this compound, undergo pH-dependent hydrolysis. Below the pKa (~8–9), the ester remains stable, but hydrolysis accelerates under neutral-to-alkaline conditions. For HPLC analysis, non-silica columns (e.g., XTerra MS C18) with low silanol activity minimize on-column degradation. Alternatively, high-pH mobile phases (pH 12) can stabilize boronate esters during reverse-phase separations, though boronic acid retention must be addressed .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound in physiological environments for therapeutic applications?

To enhance stability in biomedical contexts (e.g., drug delivery or boron neutron capture therapy), intramolecular coordination strategies are employed. For example, incorporating acrylamide groups adjacent to the boronic acid moiety forms stable coordination complexes with boron, reducing hydrolysis at physiological pH (7.4). This approach enables hydrogel formation with self-healing properties under acidic/neutral conditions . Additionally, nanoscale confinement within micelles or polymers shields the boronate ester from aqueous degradation .

Q. How can binding pH discrepancies in this compound-based affinity materials be resolved?

Binding pH variations arise from differences in boronic acid ligand structure (e.g., electron-withdrawing substituents lower pKa) and support material hydrophobicity. To reconcile contradictions, systematic optimization is required:

  • Ligand modification : Introduce electron-donating groups to enable binding at neutral pH.
  • Teamed boronate affinity : Pair boronic acids with auxiliary ligands (e.g., amines) to stabilize cis-diol interactions at lower pH.
  • Multivalent binding : Use polymeric supports to enhance affinity, reducing pH dependency .

Q. What experimental designs improve the selectivity of this compound in glycoprotein enrichment?

Selectivity hinges on balancing affinity and interference tolerance. A dual-phase approach is recommended:

  • Pre-enrichment : Use boronate affinity monolithic columns at pH 8.5 to capture broad cis-diol-containing targets.
  • Refinement : Adjust to pH 6.5 with Wulff-type ligands (e.g., fluorophenylboronic acid) to release non-specific binders while retaining glycoproteins. Cross-validation via micellar electrokinetic chromatography (MEKC) or tandem MS ensures specificity .

Q. How do structural variations in this compound impact its performance in neutron capture therapy?

The copolymer’s boron density and micelle size critically influence tumor accumulation and neutron capture efficiency. For mPEG-b-PVBE copolymers, longer PVBE blocks increase boron content but may reduce colloidal stability. In vivo studies using melanoma models show optimal tumor ablation with micelles sized 50–100 nm, achieved by tuning the ATRP initiator-to-monomer ratio. Radiolabeling (e.g., with ¹⁰B) quantifies biodistribution and validates targeting efficacy .

Data Analysis & Contradiction Resolution

Q. Why do studies report conflicting binding capacities for this compound-based adsorbents?

Discrepancies often stem from differences in support material porosity and ligand density. Macroporous resins (e.g., cellulose-functionalized beads) exhibit higher capacity than mesoporous silica due to improved accessibility. To standardize reports, normalize binding data to ligand density (µmol/g) and specify surface area/porosity metrics. Comparative studies using model cis-diol compounds (e.g., adenosine) under fixed pH and ionic strength reduce variability .

Q. How can researchers address inconsistent in vivo performance of this compound hydrogels?

Variability arises from dynamic boronate ester bond reconfiguration under physiological shear stress. Incorporate rheological modifiers (e.g., polyvinyl alcohol) to enhance mechanical resilience. Real-time monitoring via fluorescence tagging (e.g., coumarin-6) tracks hydrogel integrity in vivo, while shear-thinning tests simulate biological environments to optimize cross-link density .

Methodological Optimization

Q. What protocols ensure reproducible synthesis of this compound-containing block copolymers?

Key steps include:

  • Monomer purification : Remove inhibitors (e.g., hydroquinone) via column chromatography.
  • ATRP conditions : Use Cu(I)/PMDETA catalyst in anhydrous THF at 60°C, with monomer-to-initiator ratios ≤ 50:1 to prevent termination.
  • Post-polymerization dialysis : Purify against methanol/water to remove unreacted monomers and catalyst residues .

Q. Which analytical techniques best quantify this compound in complex matrices?

For biological samples (e.g., plasma), combine boronate affinity solid-phase extraction (SPE) with LC-MS/MS. SPE plates pre-equilibrated at pH 8.5 selectively capture the compound, while a C18 column with 0.1% formic acid in acetonitrile/water achieves chromatographic separation. Validate recovery rates (≥85%) using deuterated internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.